molecular formula C20H19N3O2S3 B2543728 N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351642-43-7

N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B2543728
M. Wt: 429.57
InChI Key: YVFIJWBZBWQJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a tetrahydrothiazolo ring, a pyridine ring, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, related compounds are often synthesized via condensation or coupling reactions. For example, similar compounds have been synthesized via Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of multiple ring systems and functional groups. The tetrahydrothiazolo and pyridine rings are likely to contribute to the molecule’s rigidity, while the thiophene ring could contribute to its electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups and ring systems. For example, the pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring systems could contribute to its stability, while the various functional groups could influence its solubility and reactivity .

Scientific Research Applications

Thiophene derivatives, in particular, have been synthesized and evaluated for various biological activities, including potential carcinogenicity. The structural modification by replacing benzene rings with isosteric thiophene rings in organic compounds can maintain or enhance biological activity. This modification is crucial in medicinal chemistry for designing new drugs with improved efficacy and reduced toxicity. Studies on thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have shed light on the complex relationship between molecular structure and biological function, highlighting the potential of thiophene-containing compounds in drug development and cancer research (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978).

Furthermore, the synthesis and biological evaluation of phenothiazines, which include thiophene as part of their molecular structure, have revealed a plethora of biological activities. These activities include antibacterial, antifungal, anticancer, and CNS effects, among others. The structural versatility of thiophene allows for the creation of compounds that interact with biological systems in diverse ways, leading to significant pharmacological effects (K. Pluta, Beata Morak-Młodawska, M. Jeleń, 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. This could include investigating its potential biological activities, as well as its physical and chemical properties .

properties

IUPAC Name

N-[5-(3-phenylsulfanylpropanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S3/c24-18(9-12-26-14-5-2-1-3-6-14)23-10-8-15-17(13-23)28-20(21-15)22-19(25)16-7-4-11-27-16/h1-7,11H,8-10,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFIJWBZBWQJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

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